6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16793530
InChI: InChI=1S/C16H13ClN4OS/c1-22-13-5-3-2-4-12(13)14-18-19-16-21(14)20-15(23-16)10-6-8-11(17)9-7-10/h2-9,15,20H,1H3
SMILES:
Molecular Formula: C16H13ClN4OS
Molecular Weight: 344.8 g/mol

6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC16793530

Molecular Formula: C16H13ClN4OS

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C16H13ClN4OS
Molecular Weight 344.8 g/mol
IUPAC Name 6-(4-chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C16H13ClN4OS/c1-22-13-5-3-2-4-12(13)14-18-19-16-21(14)20-15(23-16)10-6-8-11(17)9-7-10/h2-9,15,20H,1H3
Standard InChI Key FMTQMCDHQUUHQW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=NN=C3N2NC(S3)C4=CC=C(C=C4)Cl

Introduction

Structural Analysis and Molecular Characterization

Molecular Architecture

6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro- triazolo[3,4-b][1, thiadiazole (C₁₆H₁₃ClN₄OS) features a bicyclic framework comprising a triazole ring fused to a thiadiazole moiety, with substituents at positions 3 and 6 (Figure 1). The 4-chlorophenyl group at position 6 contributes to hydrophobic interactions, while the 2-methoxyphenyl group at position 3 introduces steric and electronic effects critical for biological activity . The dihydro designation indicates partial saturation of the thiadiazole ring, reducing planarity and influencing molecular conformation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₃ClN₄OS
Molecular Weight344.8 g/mol
IUPAC Name6-(4-chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1, triazolo[3,4-b] thiadiazole
Canonical SMILESCOC1=CC=CC=C1C2=NN=C3N2NC(S3)C4=CC=C(C=C4)Cl
InChI KeyFMTQMCDHQUUHQW-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for confirming the structure of this compound. Proton NMR reveals distinct signals for the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.6 ppm), and NH protons (δ 5.2–5.5 ppm). High-resolution MS typically shows a molecular ion peak at m/z 344.8, consistent with the molecular formula .

Synthetic Methodologies

Reaction Pathways

The synthesis involves a three-step sequence (Scheme 1):

  • Condensation: 4-Chlorobenzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.

  • Cyclization: The intermediate undergoes cyclization with 2-methoxyphenylacetic acid in the presence of phosphorus oxychloride to yield the triazolothiadiazole core.

  • Reduction: Partial hydrogenation of the thiadiazole ring introduces the 5,6-dihydro configuration .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ConditionYield (%)
SolventDimethylformamide (DMF)78
Temperature80°C82
CatalystPOCl₃85

Purification and Yield

Pharmacological Activities

Anticonvulsant Efficacy

CompoundED₅₀ (mg/kg)PIMechanism
Query Compound23.710.8GABAergic modulation
Phenytoin28.96.2Na⁺ channel blockade

Mechanistic Insights

The compound suppresses pentylenetetrazole (PTZ)-induced seizures by enhancing GABA-mediated chloride influx, as evidenced by its antagonism of bicuculline-induced convulsions . Molecular docking studies suggest interaction with the GABAₐ receptor’s benzodiazepine-binding site .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

With a calculated LogP of 4.3, the compound exhibits moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility . Its topological polar surface area (TPSA) of 77.3 Ų aligns with CNS drug criteria .

Table 4: Predicted ADME Properties

PropertyValueMethod
LogP4.3Open Babel
TPSA77.3 ŲOpen Babel
H-bond donors1Calculated

Metabolic Stability

Microsomal assays indicate moderate hepatic clearance (CLₕ = 15 mL/min/kg), with primary oxidation at the methoxy group generating a catechol metabolite .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator